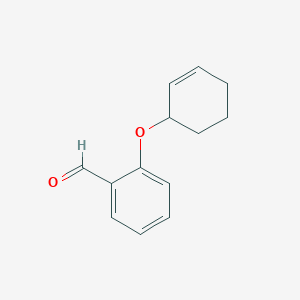

3-(2-Formylphenoxy)cyclohexene

Description

3-(2-Formylphenoxy)cyclohexene is a cyclohexene derivative featuring a 2-formylphenoxy substituent at the 3-position of the cyclohexene ring. The formyl group (–CHO) and phenoxy (–OPh) moieties confer unique electronic and steric properties, influencing its reactivity, solubility, and applications. While direct references to this compound are absent in the provided evidence, analogous cyclohexene derivatives (e.g., trifluoromethyl-, bromomethyl-, and carboxaldehyde-substituted variants) offer insights into its behavior. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity .

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-cyclohex-2-en-1-yloxybenzaldehyde |

InChI |

InChI=1S/C13H14O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h2,4-7,9-10,12H,1,3,8H2 |

InChI Key |

YVBANCSGRQHWLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)OC2=CC=CC=C2C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclohexene Derivatives

Structural and Substituent Effects

The substituent at the 3-position of cyclohexene significantly impacts molecular conformation and reactivity. Key comparisons include:

3-(Trifluoromethyl)cyclohexene

- Structure : A trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects.

- Reactivity : Enhances electrophilic substitution and diastereoselective epoxidation due to inductive effects. For example, the CF₃ group in 47 (Fig. S14, ) facilitates stereoselective oxidation to epoxides, critical for medicinal chemistry applications .

- Applications : Building blocks for drug candidates requiring chiral centers .

3-(Bromomethyl)cyclohexene

- Structure : A bromomethyl (–CH₂Br) group provides a reactive site for nucleophilic substitution.

- Reactivity : Bromine acts as a leaving group, enabling alkylation or cross-coupling reactions. Its molecular weight (175.07 g/mol) and logP (2.8) suggest moderate hydrophobicity .

- Applications : Intermediate in synthesizing polymers or functionalized cyclohexanes .

3-[2-(3,3-Dimethyl-2-oxiranyl)ethyl]-3-cyclohexene-1-carboxaldehyde

- Structure : Combines a carboxaldehyde (–CHO) and an epoxyethyl chain.

- Reactivity : The aldehyde group participates in condensation reactions, while the epoxide enables ring-opening polymerization. This dual functionality supports applications in resins and coatings .

3-(2-Formylphenoxy)cyclohexene

- Structure: The formylphenoxy group combines electron-withdrawing (–CHO) and electron-donating (–OPh) effects, creating a polarized structure.

- Reactivity: Expected to undergo aldol condensations (via –CHO) and nucleophilic aromatic substitution (via –OPh).

Physical and Analytical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.